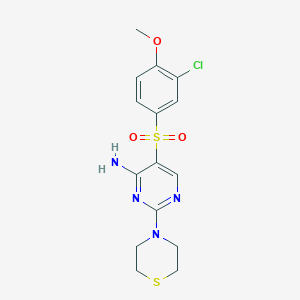
5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is a useful research compound. Its molecular formula is C15H17ClN4O3S2 and its molecular weight is 400.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a thiomorpholine group and a sulfonyl moiety attached to a chlorinated methoxyphenyl ring. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may interact with:
- Epidermal Growth Factor Receptor (EGFR) : Inhibiting tyrosine kinase activity, which is critical in cancer cell proliferation.
- Protein Kinase Inhibitors : Modulating pathways that lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines by activating apoptotic pathways. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 12.5 | EGFR inhibition |
| HepG2 (Liver) | 10.0 | Caspase activation |
| HCT116 (Colon) | 15.0 | Cell cycle arrest |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Studies report:
- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 32 µg/mL.
- Gram-negative bacteria : Shows moderate activity against Escherichia coli with an MIC of 64 µg/mL.
Case Studies
-
Study on EGFR Inhibition :
A study conducted by researchers exploring new derivatives targeting EGFR found that the compound effectively inhibited cell proliferation in A549 cells, leading to increased apoptosis through caspase activation . -
Antimicrobial Evaluation :
In a comparative study of various sulfonamide derivatives, this compound was evaluated for its antibacterial efficacy, showing promising results against multiple strains, suggesting its potential use in treating bacterial infections .
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)sulfonyl-2-thiomorpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S2/c1-23-12-3-2-10(8-11(12)16)25(21,22)13-9-18-15(19-14(13)17)20-4-6-24-7-5-20/h2-3,8-9H,4-7H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPXCDNIKDNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCSCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













